molecular formula C17H18BrIN2 B14566961 4-Bromo-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide CAS No. 61592-07-2

4-Bromo-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide

Cat. No.: B14566961
CAS No.: 61592-07-2
M. Wt: 457.1 g/mol
InChI Key: XKURJXSPZDBSCX-UHFFFAOYSA-N
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Description

4-Bromo-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a bromine atom, two methyl groups, and two phenyl groups attached to a pyrazolium core The iodide ion serves as the counterion to balance the positive charge on the pyrazolium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves the following steps:

    Formation of the Pyrazole Core: The initial step involves the formation of the pyrazole core through the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Bromination: The pyrazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like chloroform or dichloromethane.

    Quaternization: The brominated pyrazole is then quaternized by reacting it with methyl iodide in the presence of a base such as potassium carbonate. This step introduces the methyl groups and the iodide counterion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrazolium ring can undergo oxidation or reduction reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The phenyl groups can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, thiourea, or alkoxides in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution Products: Compounds with different functional groups replacing the bromine atom.

    Oxidation Products: Compounds with higher oxidation states of the pyrazolium ring.

    Reduction Products: Compounds with reduced pyrazolium ring structures.

Scientific Research Applications

4-Bromo-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazolium ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-phenyl-2-pyrazoline: Similar structure but lacks the bromine atom and the iodide counterion.

    3,5-Diphenyl-1H-pyrazole: Similar core structure but lacks the methyl groups and the bromine atom.

    4-Bromo-1,2-dimethyl-3,5-diphenyl-1H-pyrazole: Similar structure but lacks the quaternized nitrogen and the iodide counterion.

Uniqueness

4-Bromo-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium iodide is unique due to the presence of the bromine atom, the quaternized nitrogen, and the iodide counterion

Properties

CAS No.

61592-07-2

Molecular Formula

C17H18BrIN2

Molecular Weight

457.1 g/mol

IUPAC Name

4-bromo-1,2-dimethyl-3,5-diphenyl-1,3-dihydropyrazol-1-ium;iodide

InChI

InChI=1S/C17H17BrN2.HI/c1-19-16(13-9-5-3-6-10-13)15(18)17(20(19)2)14-11-7-4-8-12-14;/h3-12,16H,1-2H3;1H

InChI Key

XKURJXSPZDBSCX-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C(=C(C(N1C)C2=CC=CC=C2)Br)C3=CC=CC=C3.[I-]

Origin of Product

United States

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